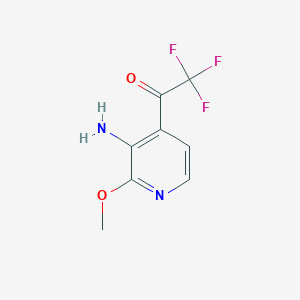
1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with a unique structure that includes a pyridine ring substituted with amino, methoxy, and trifluoroethanone groups
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactionsThe trifluoroethanone moiety is then added through a series of reactions involving fluorinating agents and ketone formation .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethanone group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity to its targets. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone include:
1-(3-Amino-2-methoxypyridin-4-yl)ethan-1-one hydrochloride: This compound has a similar structure but lacks the trifluoro group, which may result in different chemical properties and biological activities.
2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile: Another related compound with a nitrile group instead of the trifluoroethanone moiety, leading to distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
302934-01-6 |
|---|---|
Molekularformel |
C8H7F3N2O2 |
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
1-(3-amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7-5(12)4(2-3-13-7)6(14)8(9,10)11/h2-3H,12H2,1H3 |
InChI-Schlüssel |
ABFUGJGLKAZPGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1N)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
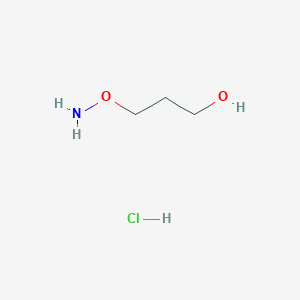
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
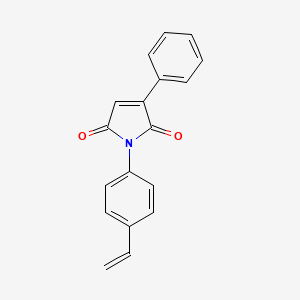
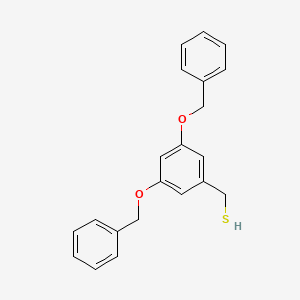

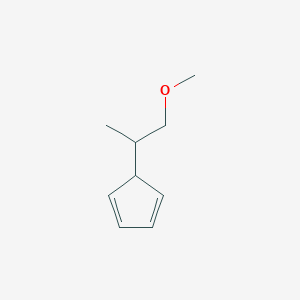
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
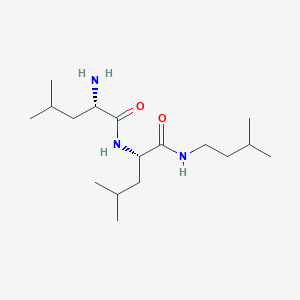
![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)

